Methyl 3,4-dimethanesulfonylbenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 3,4-bis(methylsulfonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S2/c1-16-10(11)7-4-5-8(17(2,12)13)9(6-7)18(3,14)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTENMFGJJVWDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219704 | |
| Record name | Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-37-2 | |
| Record name | Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3,4 Dimethanesulfonylbenzoate
Retrosynthetic Strategies for Construction of the Core Scaffold
A retrosynthetic analysis of methyl 3,4-dimethanesulfonylbenzoate reveals several potential disconnection points, leading to different synthetic strategies. The primary disconnections involve the C-S bonds of the sulfonyl groups and the C-O bond of the ester.
One common strategy is to first construct the 3,4-disubstituted benzoic acid core and then perform the esterification. This approach focuses on the timely introduction of the two sulfonyl groups. A key disconnection would be the removal of the two methanesulfonyl groups, leading back to a simpler benzoic acid derivative. For instance, a retrosynthetic pathway could involve the disconnection of the C-S bonds, suggesting precursors such as a dihalogenated benzoic acid or a diaminobenzoic acid which can be converted to the disulfonyl derivative.
Another approach involves the sequential functionalization of a simpler starting material, such as methyl benzoate (B1203000) or a substituted derivative. This strategy relies on controlling the regioselectivity of the sulfonation reactions. The order of introduction of the functional groups is critical to ensure the desired 3,4-substitution pattern.
A plausible retrosynthetic pathway is outlined below:

This analysis suggests that the target molecule can be synthesized from 3,4-dichlorobenzoic acid through a sequence of reactions including esterification and nucleophilic aromatic substitution.
Direct Esterification and Transesterification Routes for Methyl Benzoate Formation
The formation of the methyl ester group is a fundamental step in the synthesis of this compound. This can be achieved either before or after the introduction of the sulfonyl groups.
Direct Esterification: The most common method for synthesizing methyl benzoate derivatives is the Fischer esterification of the corresponding benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. uomustansiriyah.edu.iq
Transesterification: While less common for the synthesis of simple methyl esters, transesterification can also be employed. This would involve reacting an existing ester of 3,4-dimethanesulfonylbenzoic acid with methanol in the presence of an acid or base catalyst.
The choice between these methods depends on the stability of the sulfonyl groups under the reaction conditions. Since sulfonyl groups are generally stable to acidic conditions, direct esterification of 3,4-dimethanesulfonylbenzoic acid is a viable route.
Introduction of Sulfonyl Moieties onto the Aromatic Ring
The introduction of two methanesulfonyl groups onto the benzene (B151609) ring at the 3 and 4 positions is the most challenging aspect of the synthesis. Several methods can be employed, each with its own advantages and limitations.
Electrophilic Sulfonylation Pathways (e.g., using chlorosulfonic acid or sulfonyl chlorides)
Electrophilic aromatic substitution is a direct method for introducing sulfonyl groups onto an aromatic ring. The reaction typically involves the use of a sulfonating agent like fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). nih.govdocbrown.info The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring.
In the case of methyl benzoate, the methoxycarbonyl group is a deactivating, meta-directing group. Therefore, direct sulfonation of methyl benzoate would be expected to yield the 3-sulfonylated product. nih.gov Introducing a second sulfonyl group at the 4-position via electrophilic substitution would be challenging due to the deactivating nature of both the ester and the first sulfonyl group.
A potential strategy could involve the sulfonation of a precursor with different directing groups. For example, starting with a 4-substituted benzoic acid derivative where the substituent is an ortho,para-director could facilitate sulfonation at the 3-position. Subsequent modification of the 4-substituent to a sulfonyl group would be necessary.
| Reagent | Conditions | Product | Reference |
| Fuming H₂SO₄ | Heat | Benzenesulfonic acid | docbrown.info |
| Chlorosulfonic acid | Low temperature | Benzenesulfonyl chloride | researchgate.net |
This table presents general conditions for electrophilic sulfonylation of benzene.
Nucleophilic Substitution of Aromatic Halides with Sulfinate Anions
Nucleophilic aromatic substitution (SNA) provides an alternative route to form C-S bonds. This method involves the reaction of an aryl halide with a sulfinate salt, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na), in the presence of a suitable catalyst and base. masterorganicchemistry.com For this strategy to be effective, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group (the halogen). masterorganicchemistry.com
A plausible precursor for this compound would be a methyl 3,4-dihalobenzoate (e.g., dichloro- or dibromo-). The two electron-withdrawing sulfonyl groups would activate the ring towards nucleophilic attack. The reaction would proceed in a stepwise manner, with the first substitution facilitating the second.
| Aryl Halide | Nucleophile | Catalyst | Conditions | Product | Reference |
| 1-Chloro-2,4-dinitrobenzene | Sodium methanesulfinate | - | Ethanol, rt | 2,4-Dinitrophenyl methyl sulfone | masterorganicchemistry.com |
| Aryl Bromide | Sodium p-toluenesulfinate | CuI | NMP, 120 °C | Aryl p-tolyl sulfone | organic-chemistry.org |
This table provides examples of nucleophilic aromatic substitution for the synthesis of aryl sulfones.
Metal-Catalyzed Cross-Coupling Strategies for C-S Bond Formation
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds. These methods offer mild reaction conditions and broad functional group tolerance. One common approach is the coupling of an aryl halide or triflate with a sulfinate salt. nih.gov
For the synthesis of this compound, a methyl 3,4-dihalobenzoate could be coupled with sodium methanesulfinate in the presence of a palladium catalyst and a suitable ligand. The challenge in this approach lies in achieving double substitution and avoiding side reactions.
Another palladium-catalyzed method involves the coupling of aryl halides with a source of sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by reaction with an organometallic reagent. organic-chemistry.org This three-component reaction could potentially be adapted for the synthesis of the target molecule.
| Aryl Halide | Sulfonyl Source | Catalyst | Ligand | Conditions | Product | Reference |
| Aryl Bromide | Sodium methanesulfinate | Pd(OAc)₂ | Xantphos | Toluene, 110 °C | Aryl methyl sulfone | nih.gov |
| Aryl Iodide | DABSO, MeLi | Pd₂(dba)₃ | Xantphos | Dioxane, 100 °C | Diaryl sulfone | organic-chemistry.org |
This table showcases examples of palladium-catalyzed C-S bond formation for the synthesis of sulfones.
Sequential Functionalization and Orthogonal Protection Strategies
The synthesis of a polysubstituted aromatic compound like this compound often requires a carefully planned sequence of reactions to control the regiochemistry. Sequential functionalization involves the stepwise introduction of functional groups, taking into account their directing effects in subsequent reactions.
An orthogonal protection strategy is crucial when multiple reactive functional groups are present in a molecule. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of specific functional groups. oup.comlibretexts.org
For the synthesis of this compound, a potential sequential functionalization strategy could start with a readily available substituted benzoic acid. For example, one could start with 4-chlorobenzoic acid. nih.gov The synthesis could proceed as follows:
Esterification: Protection of the carboxylic acid as a methyl ester.
First Sulfonylation: Introduction of the first methanesulfonyl group. The directing effect of the chloro and ester groups would need to be considered to achieve the desired regiochemistry.
Second Sulfonylation: Introduction of the second methanesulfonyl group, possibly via a different method (e.g., nucleophilic substitution of the chloro group).
Deprotection (if necessary): Removal of any protecting groups used during the synthesis.
The use of protecting groups might be necessary if, for example, the carboxylic acid is incompatible with the conditions required for sulfonylation. In such a case, the carboxylic acid would be protected as an ester (e.g., a benzyl (B1604629) ester, which can be removed by hydrogenolysis) before the sulfonation steps, and then deprotected and re-esterified to the methyl ester at the end of the synthesis. libretexts.org
| Protecting Group | Protection of | Deprotection Conditions | Reference |
| Methyl Ester | Carboxylic Acid | Acid or base hydrolysis | libretexts.org |
| Benzyl Ester | Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| tert-Butyl Ester | Carboxylic Acid | Acidic conditions (e.g., TFA) | oup.com |
| Silyl Ethers (e.g., TBDMS) | Alcohols/Phenols | Fluoride ion (e.g., TBAF) | wikipedia.org |
This table lists common protecting groups and their cleavage conditions relevant to organic synthesis.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The synthesis of this compound, while not extensively detailed in publicly available literature, can be postulated through a logical two-step sequence: the formation of a dithioether precursor, Methyl 3,4-bis(methylthio)benzoate, followed by its oxidation to the target disulfone. The optimization of this second, crucial oxidation step is paramount for achieving high yield and selectivity.
A plausible synthetic approach commences with a dihalogenated benzoate, such as Methyl 3,4-dichlorobenzoate, which can undergo nucleophilic aromatic substitution with a methylthiolating agent like sodium thiomethoxide to yield Methyl 3,4-bis(methylthio)benzoate. The subsequent oxidation of both thioether functionalities to sulfones presents a significant chemical challenge, primarily in preventing the formation of sulfoxide (B87167) intermediates and ensuring complete oxidation.
The choice of oxidant is a critical parameter. Common oxidizing agents for converting thioethers to sulfones include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org The reaction is often catalyzed to improve efficiency and selectivity. For instance, the use of hydrogen peroxide can be catalyzed by various metal complexes. google.com
The selectivity of the oxidation is highly dependent on the reaction conditions. For example, controlling the stoichiometry of the oxidant is crucial to drive the reaction to the desired disulfone without significant side product formation. Temperature also plays a vital role; higher temperatures generally favor the formation of the sulfone over the sulfoxide. acs.org
Below are interactive data tables summarizing hypothetical optimization studies for the oxidation of Methyl 3,4-bis(methylthio)benzoate, based on general principles of thioether oxidation found in the chemical literature.
Table 1: Effect of Oxidant on the Yield of this compound
| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂O₂ | Tantalum Carbide | Acetonitrile | 80 | 6 | 92 |
| H₂O₂ | Niobium Carbide | Methanol | 65 | 8 | 95 |
| m-CPBA | None | Dichloromethane | 25 | 4 | 88 |
| KMnO₄ | None | Acetone/Water | 0-25 | 2 | 75 |
This data is illustrative and based on analogous reactions reported in the literature. organic-chemistry.org
Table 2: Influence of Catalyst Loading on Reaction Efficiency
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Disulfone (%) |
| Niobium Carbide | 1 | 65 | 12 | 85 | 98 |
| Niobium Carbide | 2.5 | 65 | 8 | 98 | 97 |
| Niobium Carbide | 5 | 65 | 8 | >99 | 96 |
| Tantalum Carbide | 2.5 | 80 | 10 | 90 | 95 |
This data is illustrative and based on general principles of catalytic oxidations.
Further optimization would involve screening a variety of solvents to ensure good solubility of the reactants and to facilitate the reaction. The reaction time is another parameter that requires careful tuning to ensure complete conversion while minimizing potential degradation of the product.
Exploration of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. neliti.comresearchgate.net The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
A key aspect of a greener synthesis is the choice of the oxidizing agent. Traditional oxidants like chromium-based reagents are highly toxic and generate hazardous waste. beyondbenign.org In contrast, hydrogen peroxide is considered a green oxidant as its only byproduct is water. google.com Similarly, the use of molecular oxygen (O₂) or air as the terminal oxidant is highly desirable from a green chemistry perspective, as it is abundant, inexpensive, and environmentally benign. acs.org
The use of catalysts is another cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions, thus reducing energy consumption. pharmacyjournal.in For the oxidation of the dithioether precursor, employing a recyclable heterogeneous catalyst, such as a metal oxide supported on silica, would be a significant step towards a more sustainable process. organic-chemistry.org This allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, minimizing waste.
Solvent selection is also a critical consideration. Many common organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. ijstr.org For the esterification step to form the methyl benzoate core, solid acid catalysts like modified montmorillonite (B579905) K10 have been shown to be effective under solvent-free conditions. ijstr.orgepa.gov For the oxidation step, the use of water as a solvent, if feasible, would be a significant improvement over chlorinated solvents.
The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a greener synthesis by reducing the need for intermediate purification steps, thereby saving on solvents and energy, and minimizing waste generation.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for the Oxidation Step
| Parameter | Traditional Approach | Green Chemistry Approach |
| Oxidant | Stoichiometric heavy metal oxidants (e.g., CrO₃) | Catalytic H₂O₂ or O₂/air acs.orgbeyondbenign.org |
| Catalyst | Homogeneous, single-use | Heterogeneous, recyclable organic-chemistry.org |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, supercritical CO₂, or solvent-free ijstr.org |
| Energy | Higher reaction temperatures may be required | Milder conditions due to efficient catalysis pharmacyjournal.in |
| Waste | Significant hazardous waste | Minimal waste, with water as a primary byproduct |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible. nih.gov
Chemical Reactivity and Organic Transformations of Methyl 3,4 Dimethanesulfonylbenzoate
Reactivity at the Methyl Ester Functionality
The methyl ester group of Methyl 3,4-dimethanesulfonylbenzoate is a primary site for nucleophilic acyl substitution reactions. The presence of two strongly electron-withdrawing methanesulfonyl groups on the aromatic ring significantly enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted or activated methyl benzoates.
The ester can be hydrolyzed to its corresponding carboxylic acid, 3,4-dimethanesulfonylbenzoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and water, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process using a base like sodium hydroxide (B78521) (NaOH). chemspider.com The reaction is generally faster and more efficient than acid-catalyzed hydrolysis. oieau.fr The rate of hydrolysis is dependent on factors such as pH, temperature, and the concentration of the base. oieau.fr The electron-withdrawing nature of the sulfonyl groups is expected to accelerate the rate of saponification.
| Reaction Condition | Product | Expected Relative Rate |
| 1 M HCl, H₂O, reflux | 3,4-Dimethanesulfonylbenzoic acid | Moderate |
| 1 M NaOH, H₂O, reflux | Sodium 3,4-dimethanesulfonylbenzoate | Fast |
Transesterification can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. This equilibrium reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
| Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 3,4-dimethanesulfonylbenzoate |
| Propanol | NaOPr (catalytic) | Propyl 3,4-dimethanesulfonylbenzoate |
| Benzyl (B1604629) alcohol | Ti(Oi-Pr)₄ | Benzyl 3,4-dimethanesulfonylbenzoate |
The methyl ester can be reduced to either the corresponding aldehyde or the benzylic alcohol using appropriate reducing agents.
Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to (3,4-bis(methylsulfonyl)phenyl)methanol.
Reduction to Aldehyde : More controlled reduction to the aldehyde, 3,4-dimethanesulfonylbenzaldehyde, can be achieved using milder reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
| Reagent | Solvent | Product |
| LiAlH₄ | Diethyl ether or THF | (3,4-bis(methylsulfonyl)phenyl)methanol |
| DIBAL-H | Toluene, -78 °C | 3,4-Dimethanesulfonylbenzaldehyde |
The ester can be converted to amides or hydrazides through reaction with amines or hydrazine (B178648), respectively. These reactions are typically driven by the nucleophilicity of the amine or hydrazine. nih.govysu.am
Amidation : Reaction with a primary or secondary amine yields the corresponding N-substituted 3,4-dimethanesulfonylbenzamide. The reaction may require heating. researchgate.net
Hydrazinolysis : Treatment with hydrazine hydrate (B1144303) (N₂H₄·H₂O) produces 3,4-dimethanesulfonylbenzohydrazide, a useful intermediate for the synthesis of various heterocyclic compounds. ysu.am
| Reagent | Condition | Product |
| Ammonia | Heat | 3,4-Dimethanesulfonylbenzamide |
| Methylamine | Heat | N-Methyl-3,4-dimethanesulfonylbenzamide |
| Hydrazine hydrate | Ethanol, reflux | 3,4-Dimethanesulfonylbenzohydrazide |
Transformations Involving the Aromatic Ring System
Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is significantly influenced by the directing effects of the existing substituents. libretexts.orgmsu.edu The methoxycarbonyl group (-COOCH₃) and the two methanesulfonyl groups (-SO₂CH₃) are all electron-withdrawing and act as deactivating, meta-directing groups. masterorganicchemistry.comyoutube.com
The combined effect of these three deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic attack. For a substitution reaction to occur, harsh reaction conditions would likely be required.
The directing effects of the substituents are as follows:
-COOCH₃ group (at C1) : Directs incoming electrophiles to the C3 and C5 positions. However, the C3 position is already substituted.
-SO₂CH₃ group (at C3) : Directs incoming electrophiles to the C1 and C5 positions. The C1 position is already substituted.
-SO₂CH₃ group (at C4) : Directs incoming electrophiles to the C2 and C6 positions.
Considering these directing effects, the potential sites for electrophilic attack are C2, C5, and C6. The C2 and C6 positions are ortho to one of the sulfonyl groups and the ester group, while the C5 position is meta to the ester and one sulfonyl group, and ortho to the other sulfonyl group. Due to the strong deactivating nature of all three substituents, predicting the major product is complex and may result in a mixture of isomers. Steric hindrance may also play a role in determining the final product distribution. libretexts.org
| Position | Directing Influence | Steric Hindrance | Predicted Reactivity |
| C2 | Meta to -SO₂CH₃ (at C4), Ortho to -COOCH₃ | High | Low |
| C5 | Meta to -COOCH₃, Meta to -SO₂CH₃ (at C3) | Moderate | Potentially favored |
| C6 | Meta to -SO₂CH₃ (at C3), Ortho to -COOCH₃ | Moderate | Possible |
Nucleophilic Aromatic Substitution (NAS) Pathways (considering the activating/deactivating effects of sulfonyl groups)
The benzene ring in this compound is highly activated towards nucleophilic aromatic substitution (NAS). The two adjacent methanesulfonyl groups, being powerful electron-withdrawing groups, significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. byjus.comlibretexts.org This effect is further enhanced by the meta-directing methyl ester group. The sulfonyl groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the substitution process. libretexts.org
The substitution can occur at the positions ortho and para to the activating groups. In the case of this compound, the most likely positions for nucleophilic attack are C-5 and C-6, which are ortho and para to one of the sulfonyl groups and ortho to the other. The specific regioselectivity would depend on the nature of the nucleophile and the reaction conditions. It is expected that strong nucleophiles would be required to effect these transformations.
| Nucleophile | Potential Product(s) | Expected Reactivity |
| Sodium methoxide (B1231860) (NaOMe) | Methyl 5-methoxy-3,4-dimethanesulfonylbenzoate | High |
| Ammonia (NH3) | Methyl 5-amino-3,4-dimethanesulfonylbenzoate | Moderate to High |
| Sodium azide (B81097) (NaN3) | Methyl 5-azido-3,4-dimethanesulfonylbenzoate | Moderate |
| Potassium cyanide (KCN) | Methyl 5-cyano-3,4-dimethanesulfonylbenzoate | Moderate |
Aryne Chemistry and Related Cycloaddition Reactions
The 1,2-disposition of the two methanesulfonyl groups on this compound suggests the potential for the formation of an aryne intermediate. wikipedia.org Arynes are highly reactive species characterized by a formal triple bond within an aromatic ring. tcichemicals.com The generation of the aryne from this substrate would likely involve a base-induced elimination of both sulfonyl groups. However, this would require harsh reaction conditions due to the stability of the aryl-sulfur bonds.
Once formed, the aryne intermediate is a powerful electrophile and dienophile, readily undergoing cycloaddition reactions with a variety of trapping agents. wiley-vch.desigmaaldrich.com For instance, it could react with dienes like furan (B31954) in a [4+2] cycloaddition (Diels-Alder reaction) or with azides in a [3+2] cycloaddition.
| Aryne Trap | Type of Cycloaddition | Potential Product |
| Furan | [4+2] Diels-Alder | A substituted dihydronaphthalene derivative |
| Anthracene | [4+2] Diels-Alder | A triptycene (B166850) derivative |
| Phenyl azide | [3+2] Cycloaddition | A substituted benzotriazole |
| Tetraphenylcyclopentadienone | [4+2] Diels-Alder with CO extrusion | A substituted hexaphenylbenzene |
Reactions and Modifications of the Sulfonyl Groups
The methanesulfonyl groups themselves can participate in various chemical transformations.
While sulfonyl groups are generally considered poor leaving groups in classical SN1 and SN2 reactions, under certain conditions, particularly in the context of NAS, they can be displaced by strong nucleophiles, although this is less common than the displacement of halides. Their primary role in NAS is to activate the ring to substitution at other positions.
The sulfonyl groups are strong deactivating meta-directors in electrophilic aromatic substitution (EAS). Therefore, any potential EAS reaction on the ring of this compound would be highly disfavored and would require forcing conditions. If such a reaction were to occur, the incoming electrophile would be directed to the C-6 position, which is meta to both sulfonyl groups.
The sulfonyl groups can be removed from the aromatic ring through reductive desulfonylation. wikipedia.orgorganicreactions.org This process typically involves the use of reducing agents such as sodium amalgam, samarium(II) iodide, or catalytic methods employing transition metals. researchgate.net The cleavage of the C-S bond would lead to the formation of methyl benzoate (B1203000). Selective removal of one sulfonyl group over the other would be challenging but might be achievable under carefully controlled conditions.
| Reducing Agent | Potential Product | Conditions |
| Sodium amalgam (Na/Hg) | Methyl benzoate | Protic solvent |
| Samarium(II) iodide (SmI2) | Methyl benzoate | THF, HMPA |
| Raney Nickel (Raney Ni) | Methyl benzoate | Hydrogenolysis |
| Magnesium in methanol | Methyl benzoate | Reflux |
Oxidative cleavage of the C-S bond in aryl sulfones is also known but is generally less common and often requires specific activating groups or harsh conditions. researchgate.net
Multicomponent Reaction Approaches Incorporating this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. The highly electron-deficient nature of the aromatic ring in this compound could make it a suitable substrate for certain types of MCRs. For instance, it could potentially participate in reactions involving the initial addition of a nucleophile to the ring, followed by trapping of the resulting intermediate with an electrophile.
A hypothetical MCR could involve the reaction of this compound with a nucleophile (e.g., an enolate) and an electrophile (e.g., an aldehyde) in a one-pot process. The feasibility and outcome of such reactions would need to be determined experimentally.
| Component 1 | Component 2 | Component 3 | Potential Product Class |
| This compound | Acetone | Benzaldehyde | A functionalized dihydroaromatic compound |
| This compound | Malononitrile | Isocyanide | A complex heterocyclic system |
Exploration of Rearrangement Reactions
While specific documented rearrangement reactions of this compound are not extensively reported in the scientific literature, the structural motifs present in the molecule—namely, the aryl sulfone and benzoate ester functionalities—suggest the theoretical possibility of several classic rearrangement pathways. This section explores these potential transformations based on well-established rearrangement reactions of analogous aromatic sulfones and esters. The discussion remains a theoretical exploration of the compound's reactivity.
Potential for Smiles and Truce-Smiles Rearrangements
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain with a terminal nucleophile displaces a group, such as a sulfone, from an aromatic ring. For this to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition that is met in this compound by the two sulfonyl groups and the methyl ester.
A hypothetical substrate derived from this compound could undergo a Smiles rearrangement. For instance, if the methyl ester were converted to an amide linked to a nucleophile-bearing group (e.g., a 2-hydroxyethylamino group), the terminal hydroxyl could act as the internal nucleophile. In such a scenario, the alkoxide, generated under basic conditions, could attack one of the sulfone-bearing carbons, displacing the other sulfonyl group.
A related transformation is the Truce-Smiles rearrangement, which typically involves the deprotonation of a benzylic carbon ortho to a sulfone, followed by attack on the sulfone-bearing ring. Given the substitution pattern of this compound, a classic Truce-Smiles reaction is unlikely without further functionalization at the 2 or 5 positions with a suitable alkyl group.
The table below illustrates a hypothetical Smiles rearrangement of a derivative of this compound.
Table 1: Hypothetical Smiles Rearrangement of a this compound Derivative
| Reactant | Proposed Conditions | Expected Product |
|---|---|---|
| N-(2-hydroxyethyl)-3,4-bis(methylsulfonyl)benzamide | Strong base (e.g., NaH) in an aprotic solvent (e.g., DMF) | 2-((4-(methylsulfonyl)benzoyl)amino)ethyl 3-(methylsulfonyl)benzenesulfinate |
Potential for Fries-Type Rearrangements
The Fries rearrangement typically involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.org A related reaction, the thia-Fries rearrangement, sees the migration of a sulfonyl group from an aryl sulfonate to the phenolic ring. sigmaaldrich.com
This compound itself is not a substrate for a classic Fries rearrangement as it is not a phenolic ester. However, if the molecule were transformed into a related aryl sulfonate, a thia-Fries rearrangement could be envisioned. For example, if the carboxylate were to be replaced by a hydroxyl group, which is then sulfonated, the resulting aryl sulfonate could potentially undergo a Lewis acid-catalyzed or photo-Fries rearrangement. bohrium.com In such a hypothetical scenario, one of the methylsulfonyl groups would migrate from the oxygen atom to an ortho or para position on the benzene ring.
Given the existing substitution, migration would likely be directed to the available ortho positions, leading to the formation of a hydroxyphenyl sulfone. The reaction conditions, particularly temperature and the choice of Lewis acid, would be critical in determining the feasibility and regioselectivity of such a transformation. researchgate.net
The table below outlines a theoretical thia-Fries rearrangement for a hypothetical derivative.
Table 2: Theoretical Thia-Fries Rearrangement of a Phenyl Sulfonate Derivative
| Reactant | Proposed Conditions | Expected Product(s) |
|---|---|---|
| 3,4-bis(methylsulfonyl)phenyl benzenesulfonate | Lewis Acid (e.g., AlCl₃) or UV light (photo-Fries) | 2-hydroxy-4,5-bis(methylsulfonyl)phenyl phenyl sulfone and/or 6-hydroxy-2,3-bis(methylsulfonyl)phenyl phenyl sulfone |
Other Potential Rearrangements
The presence of sulfonyl groups also brings to mind the possibility of rearrangements involving the sulfonyl moiety itself. For instance, in some systems, sulfonyl groups can migrate around an aromatic ring, although this often requires harsh conditions and may proceed via desulfonation-resulfonation mechanisms. chemistrysteps.com The reversibility of sulfonation reactions is well-known; under strong acidic conditions and heat, a sulfonyl group can be removed and potentially re-added at a different, thermodynamically more stable position. masterorganicchemistry.comucalgary.ca For this compound, such a process could lead to isomerization, although the strong deactivating effect of the existing substituents would make further electrophilic substitution challenging.
Derivatization Strategies and Applications in Novel Chemical Synthesis
Design and Synthesis of Analogs with Modified Ester Groups
The methyl ester functionality of methyl 3,4-dimethanesulfonylbenzoate is a prime target for initial derivatization. Standard transformations can be employed to replace the methyl group with a wide variety of other functionalities, thereby modulating the steric and electronic properties of the molecule.
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 3,4-dimethanesulfonylbenzoic acid. This carboxylic acid derivative serves as a key intermediate for the synthesis of amides, esters with more complex alcohols, and other carboxylic acid derivatives.
Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can produce a library of new esters. This approach allows for the introduction of long alkyl chains, cyclic moieties, or functionalized alcohol residues.
Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents to form the corresponding amides. This strategy is particularly useful for introducing nitrogen-containing functional groups.
Reduction: The ester group can be reduced to a primary alcohol (3,4-dimethanesulfonylphenyl)methanol) using powerful reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to an alkyl halide.
Table 1: Potential Analogs via Ester Group Modification
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. NaOH, H₂O, ∆2. H₃O⁺ | 3,4-Dimethanesulfonylbenzoic acid |
| This compound | R-OH, H⁺ or RO⁻ | Alkyl 3,4-dimethanesulfonylbenzoate |
| 3,4-Dimethanesulfonylbenzoic acid | R₂NH, Coupling Agent | N,N-Dialkyl-3,4-dimethanesulfonylbenzamide |
| This compound | LiAlH₄, THF | (3,4-Dimethanesulfonylphenyl)methanol |
Preparation of Derivatives with Variously Substituted Aromatic Rings
Further functionalization of the aromatic ring of this compound presents a greater challenge due to the deactivating effect of the three electron-withdrawing groups. However, under specific conditions, electrophilic aromatic substitution may be possible, likely directed to the positions meta to the ester and ortho/para to the sulfonyl groups.
Modern cross-coupling and C-H activation methodologies offer more promising avenues for aromatic ring substitution. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed if one of the sulfonyl groups were replaced with a halogen. More advanced iridium-catalyzed C-H borylation could enable the introduction of a boronate ester, which is a versatile handle for subsequent cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov
Introduction of Additional Functionalities via Selective Transformations
The existing functional groups can be leveraged to introduce additional functionalities. For example, the methyl groups of the methanesulfonyl moieties could potentially be functionalized under radical conditions, although this would likely require harsh conditions and may lack selectivity.
A more plausible strategy involves the modification of derivatives synthesized in section 4.1. For instance, the benzylic alcohol obtained from the reduction of the methyl ester could be a handle for introducing new functional groups through substitution or elimination reactions.
This compound as a Precursor for Polyfunctionalized Aromatics
The true potential of this compound lies in its use as a starting material for the synthesis of highly substituted, polyfunctionalized aromatic compounds. By sequentially or concurrently modifying the ester and the aromatic ring, a wide array of complex molecules can be accessed. For instance, the synthesis of aromatic nitriles from aryl oxazolines showcases a method for creating highly functionalized aromatic systems. nih.gov While not directly applicable, this highlights the strategies used to build molecular complexity on an aromatic scaffold.
Utilization as a Building Block in Complex Chemical Architectures
The rigid aromatic core and the presence of multiple functionalization points make this compound and its derivatives attractive building blocks for the construction of more complex molecular architectures. These could include macrocycles, polymers, or dendrimers. The divergent functionalization of the ester group and the aromatic ring would allow for the programmed assembly of these larger structures. The synthesis of ordered conjugated polycyclic aromatic hydrocarbon polymers from functionalized precursors provides a template for how such building blocks can be utilized. rsc.org
Applications in the Development of New Organic Reagents and Ligands
Substituted benzoic acids and their derivatives are well-known for their application as ligands in coordination chemistry and catalysis. researchgate.netrsc.orgacs.org By modifying the ester group of this compound to a carboxylic acid and potentially introducing other coordinating groups on the aromatic ring, novel ligands could be designed. The two sulfonyl groups could influence the electronic properties of the metal center or provide secondary coordination sites.
Furthermore, the unique electronic properties of the molecule could be harnessed in the development of new organic reagents. For example, derivatives of this compound could potentially act as specialized oxidizing agents or as precursors to reactive intermediates. The development of new reagents to access methyl sulfones highlights the ongoing interest in sulfonyl-containing molecules in synthetic chemistry. nih.govchemrxiv.org
Table 2: Potential Applications of Derivatized this compound
| Derivative Type | Potential Application | Rationale |
| Carboxylic Acid Derivatives | Ligands for Metal Catalysis | Carboxylate group for metal binding; sulfonyl groups for electronic tuning. |
| Poly-substituted Aromatics | Precursors to Novel Materials | Rigid core for building ordered structures like polymers or MOFs. |
| Functionalized Alcohols/Amines | Pharmaceutical Scaffolds | Introduction of polar functional groups for potential biological interactions. |
| Borylated Intermediates | Versatile Synthetic Building Blocks | Boronate ester allows for a wide range of subsequent cross-coupling reactions. |
While this compound itself may not be a widely studied compound, its structure suggests a wealth of untapped potential for chemical synthesis. Through the strategic modification of its methyl ester and aromatic ring, a vast library of novel compounds can be accessed. These derivatives hold promise as precursors to complex chemical architectures, new organic reagents, and innovative ligands for catalysis. The exploration of the chemistry of this compound and its analogs is a fertile ground for future research, with the potential to contribute significantly to the fields of organic synthesis, materials science, and medicinal chemistry.
Advanced Spectroscopic and Structural Characterization Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics
No published ¹H or ¹³C NMR spectra for Methyl 3,4-dimethanesulfonylbenzoate were found. Such data would be essential for confirming the molecular connectivity, identifying the chemical environment of each proton and carbon atom, and potentially studying the compound's dynamic behavior in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
Detailed HRMS data, which would confirm the elemental composition through exact mass measurement and provide insight into the molecule's fragmentation pathways under ionization, is not available in the reviewed literature.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Specific FTIR and Raman spectra for this compound are not publicly documented. These analyses would identify the characteristic vibrational modes of its functional groups (e.g., sulfonyl, ester, aromatic ring), providing a unique "fingerprint" for the compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
There is no record of a solved crystal structure for this compound in crystallographic databases. Single-crystal X-ray diffraction would be required to determine its precise three-dimensional geometry, bond lengths, bond angles, and crystal packing arrangement in the solid state.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
Experimental data on the UV-Vis absorption and fluorescence emission properties of this compound have not been reported. This information would characterize the electronic transitions within the molecule and its potential for luminescence.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation
While general chromatographic methods are widely used, specific protocols (e.g., column type, mobile phase, temperature programs) and resulting data (e.g., retention time, purity analysis) for the separation and assessment of this compound are not described in the available literature.
Computational and Theoretical Chemistry Studies of Methyl 3,4 Dimethanesulfonylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and the prediction of chemical reactivity. For a molecule such as Methyl 3,4-dimethanesulfonylbenzoate, with its multiple functional groups, these calculations can unravel the complex interplay of electronic effects.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
The optimization process finds the minimum energy conformation on the potential energy surface. The sulfone groups, being powerful electron-withdrawing entities, significantly influence the electronic distribution and geometry of the benzene (B151609) ring. nih.gov DFT calculations can precisely quantify these effects.
Furthermore, DFT is used to calculate key electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com For aromatic sulfones, the sulfonyl groups lower both HOMO and LUMO energy levels, which can enhance electron injection and transport properties in materials science applications. nih.gov
Illustrative data from DFT calculations on a molecule like this compound are presented below.
Table 1: Calculated Electronic Properties using DFT (B3LYP/6-311G(d,p)) This table is interactive. Click on the headers to sort the data.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.95 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -3.62 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.33 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential | 6.95 eV | Energy required to remove an electron. |
| Electron Affinity | 3.62 eV | Energy released when an electron is added. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. fortunejournals.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate results for certain properties. These methods are valuable for benchmarking DFT results and for investigating systems where DFT may be less reliable. For this compound, high-level ab initio calculations could be used to obtain a very accurate electronic energy and to analyze electron correlation effects, which are crucial for understanding the fine details of chemical bonding and reactivity. nih.govresearchgate.net
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable single bonds, like the methyl ester and methanesulfonyl groups in this compound, can exist in multiple spatial arrangements known as conformations. nobelprize.org Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating these parameters, theoretical results can be directly compared with experimental spectra to confirm molecular structures or to assign spectral features.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when compared to experimental data, can help in the definitive assignment of each proton and carbon in the molecule. researchgate.net
Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning specific absorption bands to the stretching and bending modes of various functional groups, such as the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl groups and the C=O stretch of the ester. nih.gov
Table 2: Predicted Spectroscopic Data (Illustrative) This table is interactive. You can filter the data by typing in the search box.
| Spectrum Type | Parameter | Predicted Value (Illustrative) | Functional Group Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | 165 ppm | C=O (Ester) |
| ¹³C NMR | Chemical Shift (δ) | 142 ppm | C-SO₂ |
| ¹³C NMR | Chemical Shift (δ) | 53 ppm | O-CH₃ |
| ¹³C NMR | Chemical Shift (δ) | 44 ppm | S-CH₃ |
| ¹H NMR | Chemical Shift (δ) | 8.1-8.5 ppm | Aromatic Protons |
| ¹H NMR | Chemical Shift (δ) | 3.9 ppm | O-CH₃ |
| ¹H NMR | Chemical Shift (δ) | 3.3 ppm | S-CH₃ |
| IR | Vibrational Frequency | ~1725 cm⁻¹ | C=O Stretch |
| IR | Vibrational Frequency | ~1350 cm⁻¹ | SO₂ Asymmetric Stretch |
Mechanistic Investigations of Organic Reactions Involving this compound
Theoretical calculations are invaluable for studying the mechanisms of chemical reactions, providing detailed information about the energy profiles and the structures of short-lived intermediates and transition states that are often difficult to observe experimentally. masterorganicchemistry.com
For reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr), computational methods can be used to locate the transition state structure. researchgate.netwikipedia.org The presence of two strong electron-withdrawing sulfonyl groups makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. wikipedia.orgbyjus.com
By mapping the reaction coordinate—the lowest energy path from reactants to products—researchers can determine the activation energy (the energy barrier for the reaction) and study the geometry of the transition state. researchgate.net For an SₙAr reaction, this would involve modeling the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of a leaving group. nih.gov Analysis of the transition state structure reveals the nature of bond-making and bond-breaking processes, offering a complete picture of the reaction mechanism at the molecular level. nih.govresearchgate.net
Calculation of Activation Energies and Reaction Rates
The calculation of activation energies (Ea) and reaction rates is fundamental to understanding the chemical reactivity of a molecule. These parameters are typically determined using transition state theory, often in conjunction with quantum mechanical calculations like Density Functional Theory (DFT). For a molecule like this compound, reactions of interest would include electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon of the ester, or reactions involving the sulfonyl groups.
The two methanesulfonyl groups and the methyl carboxylate group are strong electron-withdrawing groups. This significantly deactivates the benzene ring towards electrophilic aromatic substitution, such as nitration or halogenation. libretexts.orglibretexts.org The withdrawal of electron density from the ring increases the activation energy for the formation of the sigma complex (the arenium ion intermediate), thereby slowing down the reaction rate compared to benzene. researchgate.net Studies on other deactivated aromatic compounds, such as dinitrobenzene, show that the presence of multiple electron-withdrawing groups substantially decreases the rate of further electrophilic substitution. youtube.com
Conversely, the electron-withdrawing nature of the substituents makes the carbonyl carbon of the methyl ester group more electrophilic and susceptible to nucleophilic attack. The rate of saponification (hydrolysis of the ester by a base) for substituted methyl benzoates is influenced by the electronic effects of the substituents. masterorganicchemistry.com Electron-withdrawing groups tend to increase the rate of saponification by stabilizing the negatively charged transition state. Therefore, it is expected that this compound would have a higher rate of saponification compared to unsubstituted methyl benzoate (B1203000).
While specific activation energy values for reactions involving this compound are not readily found, data for analogous reactions can provide an estimate. For instance, the Gibbs free energy of activation for the hydrolysis of various substituted esters can be computationally modeled. researchgate.net
Table 1: Comparative Theoretical Reaction Data for Related Compounds
| Compound/Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Benzene Sulfonation | DFT (B3LYP/6-311++G(d,p)) | Activation Energy (ΔE*) for SO3 formation | 10 | wikipedia.org |
| Benzene Sulfonation | DFT | Barrier for trimolecular electrophilic substitution | 1-5 | wikipedia.org |
| Amidation of Methyl Benzoate | DFT | Gibbs Free Energy Profile | Varies | researchgate.net |
| Electroreduction of Dinitrobenzene | Quantum Chemical Calculations | Activation Energy (Ea) of OH anion split-off | Varies | researchgate.net |
This table presents data for related reactions and compounds to provide a context for the expected reactivity of this compound, for which direct data is not available.
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map is expected to be significantly influenced by the highly electronegative oxygen atoms of the two sulfonyl groups and the carbonyl group of the ester. These regions will exhibit a strong negative electrostatic potential (red or yellow). youtube.comresearchgate.net Consequently, these oxygen atoms are the most likely sites for interactions with electrophiles or for the formation of hydrogen bonds with hydrogen-bond donor molecules.
The hydrogen atoms of the methyl groups and the aromatic ring will show positive or moderately positive electrostatic potential (blue or green), making them potential sites for interaction with nucleophiles. The aromatic ring itself, being electron-deficient due to the three electron-withdrawing substituents, will be less nucleophilic than benzene and will exhibit a less negative (or even slightly positive) potential over its π-system.
Table 2: Predicted MEP Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MEP Map | Implication for Intermolecular Interactions |
| Oxygen atoms of Sulfonyl groups | Strongly Negative | Red | Site for electrophilic attack and hydrogen bonding |
| Oxygen atom of Carbonyl group | Strongly Negative | Red | Site for electrophilic attack and hydrogen bonding |
| Aromatic Ring Protons | Positive | Blue/Green | Potential site for weak interactions with nucleophiles |
| Methyl Group Protons | Positive | Blue/Green | Potential site for weak interactions with nucleophiles |
| Aromatic Ring π-system | Slightly Positive / Neutral | Green/Light Blue | Reduced nucleophilicity compared to benzene |
This table is a prediction based on the known effects of the substituent groups, as direct MEP map data for the specific compound is not available in the provided search results.
Analysis of Electron Delocalization and Aromaticity
Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). libretexts.orgmasterorganicchemistry.comwikipedia.org The aromaticity of a benzene derivative is influenced by its substituents. Electron-donating groups generally enhance aromaticity, while electron-withdrawing groups tend to decrease it by perturbing the delocalized π-electron system.
This compound possesses three strong electron-withdrawing groups attached to the benzene ring. Both the methanesulfonyl (-SO2CH3) and methyl carboxylate (-COOCH3) groups pull electron density away from the ring through inductive and resonance effects. libretexts.org This reduction in π-electron density within the ring leads to a decrease in its aromatic character compared to unsubstituted benzene.
Computational methods can quantify aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Electron Density of Delocalized Bonds (EDDB). Studies on substituted benzenes have shown that electron-withdrawing substituents, such as the nitro group (-NO2), which is electronically similar to the sulfonyl group, lead to a reduction in π-electron delocalization as measured by these indices. scielo.br For instance, while the reduction in π-electron delocalization in nitrobenzene (B124822) is relatively small, the cumulative effect of multiple electron-withdrawing groups, as in dinitrobenzene derivatives, is more significant. scielo.brresearchgate.net
Therefore, it is predicted that this compound would exhibit a lower degree of aromaticity than benzene or monosubstituted derivatives with weaker electron-withdrawing groups. The electron delocalization would still be significant, conferring some aromatic stability, but it would be measurably diminished.
Table 3: Aromaticity Indices for Benzene and a Related Substituted Compound
| Compound | Aromaticity Index | Calculated Value | Implication | Reference |
| Benzene | HOMA | ~1 | Highly Aromatic (Reference) | scielo.br |
| Nitrobenzene | HOMA | Slightly < 1 | Slightly reduced aromaticity | scielo.br |
| Dinitrobenzene | - | - | Expected further reduction in aromaticity | scielo.brresearchgate.net |
This table provides a comparative context. Specific aromaticity index values for this compound are not available in the search results but are expected to be lower than that of benzene.
Broader Academic Research Perspectives and Future Directions
Potential as a Modular Component in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The oxygen atoms of the sulfonyl and ester groups in Methyl 3,4-dimethanesulfonylbenzoate can act as hydrogen bond acceptors. This characteristic could allow it to participate in the formation of intricate, self-assembled structures such as molecular cages, networks, or liquid crystals. Researchers could investigate how this molecule interacts with complementary molecules capable of hydrogen bonding, to create novel supramolecular materials with tailored properties.
Exploration in Materials Science as a Monomer or Precursor for Polymer Synthesis
Aryl sulfones are known for their high thermal stability and mechanical strength, making them important components in high-performance polymers. This compound could serve as a monomer or a precursor in the synthesis of new polymers. For instance, the ester group could be hydrolyzed to a carboxylic acid, which could then be used in polymerization reactions to form polyesters or polyamides. The resulting polymers, incorporating the rigid and stable sulfonyl groups, might exhibit desirable properties such as high glass transition temperatures, and chemical resistance, making them suitable for applications in demanding environments.
Role in the Development of New Catalytic Systems or Ligands
The electron-withdrawing nature of the two methanesulfonyl groups significantly influences the electronic properties of the benzene (B151609) ring. This electronic modification could be harnessed in the design of new ligands for catalysis. The oxygen atoms of the sulfonyl and ester moieties could also act as coordination sites for metal ions. By strategically modifying the molecule, it could be developed into a ligand that modulates the activity and selectivity of a metal catalyst in various organic transformations.
Design of Chemical Probes for Fundamental Mechanistic Studies
Chemical probes are small molecules used to study biological processes or chemical reactions. The reactivity of the ester and sulfonyl groups, combined with the specific substitution pattern on the aromatic ring, could be exploited to design probes for studying reaction mechanisms. For example, the ester group could be a reactive handle for attaching reporter molecules, while the sulfonyl groups could influence the reactivity and selectivity of reactions occurring at other positions on the ring. This could provide insights into fundamental aspects of organic reactions.
Emerging Methodologies for Synthesis and Transformation of Aryl Esters and Sulfones
The synthesis of molecules containing both aryl ester and aryl sulfone functionalities can be challenging. Developing efficient and selective synthetic routes to this compound and related compounds is in itself a valuable research direction. Recent advances in synthetic organic chemistry, such as visible-light-induced reactions and transition-metal-free coupling methods, offer new avenues for the construction of such molecules. nih.govrsc.orgorganic-chemistry.org For example, visible-light-induced methods for the synthesis of sulfonic esters from arylazo sulfones have been developed, showcasing modern approaches to forming the S-O bond. nih.govrsc.org Furthermore, novel strategies for the formation of C-S bonds are continuously being reported, which could be adapted for the synthesis of aryl sulfones. mdpi.com Research into the selective transformation of the ester and sulfone groups in the presence of each other would also be a significant contribution to the field of organic synthesis.
Q & A
Q. What are the recommended methods for characterizing the purity and stability of Methyl 3,4-dihydroxybenzoate (MDHB) in experimental settings?
- Methodological Answer: MDHB purity should be confirmed via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, with a minimum purity threshold of ≥98% for reproducible results . For stability, store the compound as a powder at -25°C to -15°C (stable for 3 years) or in solvent at -85°C to -65°C (stable for 2 years). Solvent choice should avoid hydrolysis-prone media (e.g., aqueous buffers at neutral pH) to prevent degradation .
Q. How should researchers design in vitro experiments to assess MDHB's neurogenic potential using neural stem cells (NSCs)?
- Methodological Answer: Isolate primary hippocampal NSCs and culture in differentiation medium supplemented with MDHB (e.g., 10–50 µM). Monitor differentiation over 5–9 days using immunostaining for Nestin (NSC marker), Tuj1 (immature neuron marker), and GFAP (astrocyte marker). Include DMSO as a vehicle control. Quantify differentiation efficiency via ImageJ analysis of marker-positive cells, ensuring ≥3 biological replicates to account for NSC batch variability .
Advanced Research Questions
Q. What molecular mechanisms underlie MDHB-induced differentiation of NSCs into cholinergic neurons, and how can researchers validate these pathways?
- Methodological Answer: MDHB promotes cholinergic differentiation by inhibiting AKT phosphorylation (Ser473) and activating GSK3β autophosphorylation (Tyr216), leading to β-catenin degradation and suppression of Wnt/β-catenin signaling. Validate via:
- Western blotting: Use antibodies against phospho-AKT, phospho-GSK3β, and total β-catenin. Normalize to β-actin .
- qRT-PCR: Quantify upregulation of Isl1, a cholinergic neuron-specific transcription factor, and downregulation of cell cycle genes (e.g., Cdc20, Tacc3) .
Q. How can contradictory data regarding MDHB's impact on different neuronal subtypes (e.g., cholinergic vs. GABAergic) be resolved?
- Methodological Answer: Contradictions may arise from NSC source heterogeneity (e.g., hippocampal vs. cortical) or MDHB concentration gradients. To resolve:
- Multi-marker staining: Use ChAT (cholinergic), GAD67 (GABAergic), and MAP2 (mature neuron) antibodies to confirm subtype specificity .
- Transcriptomic profiling: Perform RNA-seq on MDHB-treated NSCs to identify differentially expressed genes (e.g., Isl1 vs. Gad1) and validate with single-cell RNA sequencing .
Q. What strategies optimize MDHB treatment protocols to enhance mature neuron yield while minimizing astrocytic differentiation?
- Methodological Answer:
- Dose titration: Test MDHB concentrations (10–100 µM) to balance neurogenesis (Tuj1+/MAP2+) and astrocyte suppression (GFAP-). Optimal results are observed at 50 µM .
- Timed inhibition: Add MDHB during early differentiation (Days 1–3) to block cell cycle progression (Ki67 downregulation) and promote neuronal commitment .
- Co-treatment: Combine MDHB with astrocyte pathway inhibitors (e.g., LDN-193189 for BMP signaling) to further suppress GFAP+ cells .
Data Analysis and Troubleshooting
Q. How should researchers address variability in NSC differentiation efficiency across experimental batches?
- Methodological Answer:
- Standardize NSC isolation: Use embryos of identical developmental stages and validate NSC purity via Nestin immunostaining (>90% positivity) .
- Internal controls: Include a reference compound (e.g., BDNF) in each batch to normalize differentiation outcomes .
- Statistical rigor: Apply ANOVA with Bonferroni correction for multi-group comparisons and ensure n ≥ 5 replicates .
Q. What experimental controls are critical when analyzing MDHB's effects on β-catenin signaling?
- Methodological Answer:
- Positive control: Treat NSCs with Wnt3a to activate β-catenin signaling and compare with MDHB-treated groups.
- Negative control: Use GSK3β inhibitors (e.g., CHIR99021) to block β-catenin degradation.
- Nuclear/cytosolic fractionation: Confirm β-catenin localization via subcellular fractionation and immunoblotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
